3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one
Description
Properties
Molecular Formula |
C19H10N2O7 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-(2,4-dinitrophenoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C19H10N2O7/c22-19-15-4-2-1-3-13(15)14-7-6-12(10-18(14)28-19)27-17-8-5-11(20(23)24)9-16(17)21(25)26/h1-10H |
InChI Key |
TXRUCGKCZWPWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Biaryl-2-Carboxylic Acids
A widely adopted method involves the metal-free oxidative cyclization of biphenyl-2-carboxylic acid derivatives. As detailed in a procedure from Organic Syntheses, biphenyl-2-carboxylic acid (1 equiv) reacts with potassium peroxydisulfate (K₂S₂O₈, 2 equiv) and a catalytic amount of silver nitrate (AgNO₃, 0.01 equiv) in a 1:1 mixture of acetonitrile and water at 50°C for 27 hours. The reaction proceeds via a dehydrogenative coupling mechanism, forming the chromenone ring through intramolecular O–H/C–H bond activation (Figure 1). The crude product is purified via silica gel chromatography, yielding 6H-benzo[c]chromen-6-one in 81% yield. This method is notable for its broad substrate scope, accommodating electron-rich, -neutral, and moderately electron-deficient aryl groups.
Advantages :
-
Avoids transition metals, reducing cost and toxicity.
-
Utilizes environmentally benign solvents (acetonitrile/water).
Limitations :
Photochemical [4 + 2]/[2 + 2] Cycloaddition Strategy
An alternative route employs 3,4-dichlorocoumarins and 1,3-butadienes in a tandem photo-thermal-photo reaction sequence. Under UV irradiation, the coumarin undergoes a [4 + 2] cycloaddition with butadiene, followed by a [2 + 2] cycloaddition to form a bicyclic intermediate. Silica gel-promoted HCl elimination and electrocyclic ring opening yield the chromenone core. This one-pot method achieves yields of 70–80% without metal catalysts or peroxides.
Key Conditions :
-
UV light (254 nm) for photoactivation.
-
Toluene as solvent at 80°C for thermal steps.
Scope :
Diels–Alder/Aromatization Sequence
A third approach starts with salicylaldehydes and α,β-unsaturated carbonyl compounds. The synthesis involves a Knoevenagel condensation to form 3-vinyl-2H-chromenes, followed by a regioselective Diels–Alder reaction with methyl propiolate. Oxidative aromatization using MnO₂ converts the cycloadduct into the benzo[c]chromen-6-one core. Yields reach 94% over two steps for substrates with methoxy or methyl groups.
Mechanistic Insight :
Density functional theory (DFT) calculations confirm a concerted, asynchronous transition state for the Diels–Alder step, favoring para-regioselectivity.
Drawbacks :
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Chemical Reactions Analysis
Core Structural Reactivity
The 6H-benzo[c]chromen-6-one scaffold is a fused chromenone system with inherent reactivity at the ketone (C6) and aromatic positions. Substituents such as alkoxy or phenoxy groups at the C3 position (as in 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one) influence electronic properties and regioselectivity in further reactions. For example:
-
Electrophilic Substitution : The electron-withdrawing nitro groups in the 2,4-dinitrophenoxy moiety direct electrophilic attacks to specific positions on the chromenone ring .
-
Nucleophilic Displacement : The phenoxy group may undergo substitution under strong nucleophilic conditions (e.g., SNAr reactions due to nitro activation) .
Synthetic Pathways for Analogues
While direct synthesis of this compound is not documented, related derivatives suggest feasible routes:
-
Coumarin Precursor Functionalization :
-
Post-Modification of Chromenones :
Reactivity and Functionalization
Key reactions observed in similar systems include:
Biological and Chemical Implications
-
Electron-Withdrawing Effects : The 2,4-dinitrophenoxy group enhances the electrophilicity of the chromenone ring, potentially increasing reactivity toward nucleophiles or participation in charge-transfer complexes .
-
Stability Considerations : Nitro groups may render the compound sensitive to light or thermal decomposition, necessitating stabilization strategies during synthesis .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzochromene core structure with a dinitrophenoxy substituent at the 3-position. Its synthesis typically involves multi-step organic reactions, which can include:
- Nucleophilic substitutions : The dinitrophenoxy group enhances the electrophilicity of the compound, facilitating reactions with various nucleophiles.
- Coupling reactions : These are essential for constructing the chromene backbone and incorporating functional groups that enhance biological activity.
Estrogen Receptor Modulation
One of the primary applications of 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one is its role as an estrogen receptor modulator . Research indicates that compounds within this class can interact with estrogen receptors, potentially influencing conditions related to estrogen deficiency such as:
- Hormonal imbalances
- Certain types of cancers (e.g., breast cancer)
The dinitrophenoxy group may enhance binding affinity to estrogen receptors, increasing therapeutic efficacy. Studies have shown that structural modifications can significantly affect binding efficiency and selectivity towards different receptor subtypes, making it a valuable candidate for further research in hormone-related therapies .
Potential Anti-Cancer Properties
Recent investigations into the cytotoxic effects of this compound have demonstrated selective activity against various cancer cell lines. For example:
- In vitro studies have shown that derivatives of this compound exhibit cytotoxicity towards human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results indicated significant DNA fragmentation rates in treated groups compared to controls, suggesting potential anti-cancer properties .
Comparative Analysis with Related Compounds
To understand the unique characteristics and potential advantages of this compound over similar compounds, a comparative analysis is essential. Below is a summary table highlighting some related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(3,5-Dinitrophenyl)benzo[h]chromen-4-one | Benzochromene derivative | Contains a different dinitrophenyl group |
| 3-Hydroxy-8-bromo-4-methyl-6H-benzo[c]chromene-6-one | Halogenated benzochromene | Exhibits different halogen substitution effects |
| 3-Hydroxy-4-methyl-10-propyl-6H-benzo[c]chromene-6-one | Alkylated benzochromene | Variation in alkyl chain length influences activity |
This table illustrates the diversity within the benzochromene class while emphasizing how the dinitrophenoxy group enhances biological activity and modulates receptor interactions.
Future Directions and Case Studies
The exploration of this compound is still in its infancy. Future research could focus on:
- Mechanistic Studies : Understanding how structural variations affect biological activity.
- In Vivo Evaluations : Assessing therapeutic efficacy in animal models.
- Clinical Trials : Investigating safety and effectiveness in human subjects.
Case studies involving this compound could provide deeper insights into its pharmacological profiles and therapeutic potentials.
Mechanism of Action
The mechanism of action of 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. In the case of fluorescence probing, the compound undergoes excited-state intramolecular proton transfer (ESIPT) upon interaction with hydrogen sulfide, leading to a significant enhancement in fluorescence . This property allows for the selective detection and visualization of H2S in biological samples.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and physicochemical properties of 6H-benzo[c]chromen-6-one derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis with key analogs:
Key Findings :
- Alkoxy chain length : PDE2 inhibition peaks with ~5-carbon chains (e.g., pentyloxy), likely due to optimal hydrophobic interactions .
- However, steric hindrance from the bulky nitro groups could limit enzyme access .
- Hydroxyl vs. nitro groups : Hydroxyl substituents (e.g., urolithins) are critical for ERβ selectivity , whereas nitro groups may prioritize cholinesterase or PDE2 inhibition pathways.
Target-Specific Activity
- PDE2 inhibition: Alkoxylated derivatives (e.g., 1f) outperform natural urolithins, with IC₅₀ values in the low micromolar range. The dinitrophenoxy group’s impact remains untested but may diverge due to electronic effects .
- Cholinesterase inhibition : Derivatives with heterocyclic substituents (e.g., 1i) show activity comparable to FDA-approved drugs (rivastigmine, donepezil) in vitro and in vivo .
- ERβ selectivity : Hydroxyl groups at positions 3 and 8 are essential for ERβ agonism, a feature absent in the nitro-substituted target compound .
Biological Activity
3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzochromenes. This compound has garnered interest due to its potential biological activities, particularly as an estrogen receptor modulator . The presence of the dinitrophenoxy substituent enhances its interaction with biological targets, which may increase its efficacy in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a complex aromatic system characterized by a benzochromene core with a dinitrophenoxy group at the 3-position. This unique configuration is believed to play a crucial role in its biological activity.
Estrogen Receptor Modulation
Research indicates that this compound exhibits significant activity as an estrogen receptor modulator. This property suggests potential applications in treating conditions related to estrogen deficiency, such as certain cancers and hormonal imbalances. The binding affinity of this compound to estrogen receptors has been a focal point in studies assessing its therapeutic potential.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this benzochromene derivative were evaluated using the MTT assay on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Results indicated selective cytotoxicity, with IC50 values suggesting that these compounds could be more effective than traditional chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity of Benzochromene Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 6a | HCT-116 | 18.6 |
| 11 | HCT-116 | 29.2 |
| Doxorubicin | HCT-116 | 37.6 |
The mechanisms underlying the cytotoxic effects of this compound involve modulation of key cellular pathways. Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic genes (e.g., P53 and BAX) while downregulating anti-apoptotic genes (e.g., BCL2). This gene expression profile indicates a potential mechanism through which the compound induces apoptosis in cancer cells .
Table 2: Gene Expression Changes Induced by Treatment
| Treatment | P53 Expression | BAX Expression | BCL2 Expression | CDK4 Expression |
|---|---|---|---|---|
| Control | Baseline | Baseline | High | High |
| This compound | Increased | Increased | Decreased | Decreased |
Q & A
Q. What are the established synthetic routes for 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation reactions. For example, benzo[c]chromen-6-one derivatives are synthesized by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under controlled conditions (Scheme 9, ). Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent systems (polar aprotic solvents like DMF). Yield improvements are achieved by monitoring reaction progress via TLC or HPLC.
Q. What safety precautions are critical when handling this compound in laboratory settings?
Safety data for structurally similar chromenones indicate acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) ( ). Mandatory precautions include:
- Use of PPE (gloves, lab coat, respirator).
- Conducting reactions in fume hoods with proper ventilation.
- Immediate access to emergency protocols (e.g., decontamination, medical consultation) ( ).
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- X-ray crystallography for structural confirmation (e.g., single-crystal studies at 100 K, R factor <0.05) ( ).
- NMR (¹H/¹³C) to verify substituent positions and purity.
- HPLC-MS for quantifying trace impurities and monitoring degradation products ( ).
Advanced Research Questions
Q. How can theoretical frameworks guide experimental design for studying this compound’s reactivity?
Link research to conceptual frameworks such as frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. For example:
Q. What methodologies are effective for analyzing environmental fate and biodegradation pathways?
Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photolysis under UV/visible light.
- Biotic studies : Use microbial consortia from contaminated soils to assess aerobic/anaerobic degradation.
- Analytical tools : LC-QTOF-MS for metabolite identification and isotope tracing for pathway elucidation ( ).
Q. How can contradictions in stability data under varying conditions be resolved?
Conflicting stability reports (e.g., thermal decomposition vs. photostability) require systematic analysis:
- Controlled stress testing : Expose the compound to heat (40–80°C), light (UV-A/B), and humidity (40–80% RH).
- Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to identify dominant degradation factors.
- Cross-validation : Compare results with structurally analogous compounds (e.g., 2-tert-butyl-6H-benzo[c]chromen-6-one) ( ).
Q. What strategies improve regioselectivity in functionalizing the chromenone scaffold?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitro- or alkoxy substitutions.
- Catalytic systems : Use Pd/Cu-mediated cross-coupling for aryl-ether bond formation.
- Solvent effects : Polar solvents (e.g., DMSO) enhance nucleophilic aromatic substitution at the 2,4-dinitrophenoxy moiety ( ).
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
